molecular formula C11H11N5O3 B2527105 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide CAS No. 387345-01-9

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide

Cat. No.: B2527105
CAS No.: 387345-01-9
M. Wt: 261.241
InChI Key: VRGDKIGHLFVTIU-UHFFFAOYSA-N
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Description

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide is a chemical compound with the molecular formula C11H11N5O3 and a molecular weight of 261.24 g/mol. This compound features a benzohydrazide moiety linked to a pyrazole ring substituted with a nitro group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide typically involves the condensation of 4-nitro-1H-pyrazole-1-carbaldehyde with benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives and hydrazide derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar pyrazole and nitro functionalities.

    3-(4-Nitro-1H-pyrazol-1-yl)methyl)benzohydrazide: Another compound with a similar structure but different substituents.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-[(4-nitropyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c12-14-11(17)9-3-1-2-8(4-9)6-15-7-10(5-13-15)16(18)19/h1-5,7H,6,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGDKIGHLFVTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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